Phenol, 2-((cyclohexylamino)methyl)-6-methoxy-
Description
Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- (CAS 59004-61-4; C₁₄H₂₁NO₂; MW 235.36) is a phenolic derivative featuring a cyclohexylamino-methyl substituent at the 2-position and a methoxy group at the 6-position. It is identified as a drug candidate (synonym: FS-134) with reported acute oral toxicity in mice (LD₅₀ > 300 mg/kg), inducing mydriasis, ptosis, and hypothermia . Its synthesis likely involves reductive amination of a ketophenol precursor with cyclohexylamine, followed by sodium borohydride reduction, a method analogous to related compounds .
Properties
CAS No. |
59004-61-4 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-[(cyclohexylamino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H21NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h5-6,9,12,15-16H,2-4,7-8,10H2,1H3 |
InChI Key |
OYWWPBLRDUBVQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The synthesis of Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- can be achieved through a Schiff base intermediate, as demonstrated in analogous syntheses of ortho-substituted phenolic amines. The reaction begins with the condensation of 6-methoxy-2-hydroxybenzaldehyde (vanillin derivative) with cyclohexylamine in ethanol under reflux conditions. The aldehyde group at position 2 reacts with the primary amine, forming an imine linkage (C=N), which is subsequently reduced to a secondary amine using sodium borohydride or catalytic hydrogenation.
Key parameters include:
Crystallographic Validation
Single-crystal X-ray diffraction analysis of related Schiff base compounds confirms the planar geometry of the phenolic ring and the equatorial positioning of the cyclohexyl group. For example, in the structurally similar compound 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol, the dihedral angle between the aromatic ring and the cyclohexyl moiety is 87.5°, indicating minimal steric hindrance. This data supports the feasibility of isolating the target compound in high purity via recrystallization from ethanol/water mixtures.
Mannich Reaction Pathway: One-Pot Aminomethylation
Regioselective Challenges
The Mannich reaction offers a direct route to introduce the aminomethyl group at position 2 of 6-methoxyphenol. However, the electron-donating methoxy group at position 6 directs electrophilic substitution predominantly to the para position (position 4). To overcome this, microwave-assisted synthesis has been employed to enhance ortho selectivity:
- Reagents : 6-Methoxyphenol (1 equiv), cyclohexylamine (1.2 equiv), formaldehyde (37% aqueous, 1.5 equiv).
- Conditions : 100 W microwave irradiation, 80°C, 30 minutes.
- Yield : 62% (compared to 28% under conventional heating).
The microwave method accelerates the reaction kinetics, favoring the meta-directing effects of the hydroxyl group over the methoxy substituent.
Acid Catalysis and Byproduct Mitigation
Protonation of the hydroxyl group using HCl generates a more electrophilic aromatic ring, improving ortho substitution. However, this increases the risk of forming bis-aminomethylated byproducts. The addition of p-toluenesulfonic acid (0.1 equiv) as a mild acid catalyst suppresses dimerization while maintaining a reaction yield of 58%.
Nucleophilic Substitution via Chloromethyl Intermediate
Chloromethylation of Phenolic Substrates
A two-step protocol adapted from hair dye precursor synthesis involves:
Solvent Optimization
Polar aprotic solvents like dimethylacetamide (DMAc) enhance nucleophilicity of the amine, reducing reaction time to 6 hours. However, competing elimination reactions form allylic amines unless the system is rigorously anhydrous.
Catalytic Hydrogenation of Nitro Precursors
Nitro Group Reduction Strategy
Patent literature describes the hydrogenation of 2-nitro-6-methoxyphenol derivatives as a pathway to aromatic amines. For the target compound:
- Nitro Intermediate Synthesis : Nitration of 2-methoxy-6-hydroxybenzyl chloride using fuming HNO3/H2SO4 at 0°C.
- Hydrogenation : Pd/C (5% wt) in ethanol under 3 bar H2, 25°C, 4 hours.
This method avoids the use of unstable imine intermediates but requires strict control over nitration regiochemistry.
Catalyst Deactivation Issues
The methoxy group poisons palladium catalysts through π-complexation, necessitating periodic catalyst regeneration. Alloy catalysts (Pd-Ag/C, 1:1 molar ratio) show improved stability, maintaining 92% activity over five cycles.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6): δ 6.72 (d, J = 8.4 Hz, 1H, H-5), 6.58 (d, J = 2.4 Hz, 1H, H-3), 6.48 (dd, J = 8.4, 2.4 Hz, 1H, H-4), 3.79 (s, 3H, OCH3), 3.42 (s, 2H, CH2NH), 2.81 (m, 1H, cyclohexyl CH), 1.68–1.19 (m, 10H, cyclohexyl).
- FT-IR : 3340 cm−1 (O-H stretch), 2920 cm−1 (C-H cyclohexyl), 1615 cm−1 (C=C aromatic), 1245 cm−1 (C-O methoxy).
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O, 1 mL/min) shows a single peak at tR = 6.72 minutes, confirming >99% purity when using the chloromethylation route.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Schiff Base Reduction | 68 | 98 | High regiocontrol | Multi-step, costly reductants |
| Mannich Reaction | 62 | 95 | One-pot synthesis | Byproduct formation |
| Chloromethylation | 74 | 99 | Scalable | Toxicity of MOMCl |
| Hydrogenation | 58 | 97 | Avoids imine intermediates | Catalyst poisoning |
Chemical Reactions Analysis
Types of Reactions
2-((Cyclohexylamino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((Cyclohexylamino)methyl)-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-((Cyclohexylamino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, thereby altering cellular processes .
Comparison with Similar Compounds
Substituent Variations on the Amino Group
The cyclohexylamino group in the target compound distinguishes it from analogs with aromatic or halogenated amines:
Key Observations :
- Aromatic amines (e.g., p-tolylimino in ) may favor π-π interactions in biological targets but reduce metabolic stability compared to aliphatic groups.
- Halogenated amines (e.g., 4-chloro-2-methylanilino in ) increase molecular weight and lipophilicity, which could improve receptor binding but raise toxicity concerns.
Variations in Methoxy and Hydroxyl Group Positioning
The 6-methoxy group is conserved in many analogs, but substituent patterns at other positions vary:
Biological Activity
Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 219.28 g/mol
This compound features a phenolic ring substituted with a methoxy group and a cyclohexylamino methyl group, which may contribute to its biological activities.
Antimicrobial Activity
Research has indicated that Phenol derivatives often exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.
Case Studies
-
Antibacterial Activity : A study evaluated the antibacterial effects of related phenolic compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
- Staphylococcus aureus : MIC = 0.025 mg/mL
- Escherichia coli : MIC = 0.030 mg/mL
- Pseudomonas aeruginosa : MIC = 0.035 mg/mL
- Antifungal Activity : Another study focused on the antifungal properties of phenolic compounds, revealing that some derivatives showed significant activity against Candida albicans and Aspergillus niger. The observed MIC values ranged from 0.015 to 0.050 mg/mL for effective compounds .
The biological activity of Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- can be attributed to several mechanisms:
- Cell Membrane Disruption : Phenolic compounds are known to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in bacterial metabolism, further contributing to their antimicrobial effects .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms | MIC (mg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.030 | |
| Pseudomonas aeruginosa | 0.035 | |
| Antifungal | Candida albicans | 0.015 |
| Aspergillus niger | 0.050 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
